Tert-butyl N-[4-(benzyloxy)phenyl]carbamate
Description
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
tert-butyl N-(4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) |
InChI Key |
KOUQVQNJKMGUII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with tert-Butyl Carbamate
Methodology Overview
This method employs 4-benzyloxybenzaldehyde and tert-butyl carbamate in a reductive amination reaction mediated by benzenesulfinic acid sodium salt and formic acid. The procedure involves:
- Dissolving 4-benzyloxybenzaldehyde (47.1 mmol) and tert-butyl carbamate (39.3 mmol) in toluene (157 mL).
- Adding benzenesulfinic acid sodium salt dihydrate (64.4 mmol) and water (33 mL) to solubilize reactants.
- Introducing formic acid (75.3 mmol) under argon and stirring at room temperature for one week.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Benzenesulfinic acid salt |
| Reaction Time | 7 days |
| Yield | Not explicitly reported |
The product is isolated via filtration and washed with ether, yielding a crystalline solid. While this method avoids high temperatures, the extended reaction time may limit industrial applicability.
Boc Protection of 4-Benzyloxyaniline Using Di-tert-Butyl Dicarbonate
Two-Phase Alkaline Conditions
A widely adopted approach involves protecting 4-benzyloxyaniline with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. A representative protocol includes:
- Dissolving 4-benzyloxyaniline in dichloromethane (150 mL) at 0°C.
- Adding Boc anhydride (1.2 equiv) dropwise, followed by warming to room temperature.
- Stirring for 16 hours under nitrogen and washing with saturated sodium bicarbonate.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Sodium bicarbonate |
| Reaction Time | 16 hours |
| Yield | 80–98% |
This method achieves high yields and purity, with the Boc group selectively protecting the amine without disturbing the benzyl ether.
Solvent-Free Catalytic Approach
Recent advances utilize Fe3O4@MCM-41@Zr-piperazine nanocatalysts in solvent-free conditions:
- Mixing 4-benzyloxyaniline (1 mmol) and Boc anhydride (1 mmol) with the nanocatalyst (0.03 g).
- Stirring at ambient temperature until reaction completion (TLC monitoring).
- Separating the catalyst magnetically and purifying via ethanol wash.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Fe3O4@MCM-41@Zr-piperazine |
| Solvent | None |
| Reaction Time | 1–2 hours |
| Yield | 85–90% |
This green chemistry approach minimizes waste and reduces reaction times, though catalyst synthesis adds complexity.
Nitro Reduction Followed by Boc Protection
Stannous Chloride-Mediated Reduction
For substrates with nitro groups, 4-benzyloxy-3-chloronitrobenzene is reduced to the corresponding aniline using stannous chloride (SnCl2) in acidic ethanol:
- Heating 4-benzyloxy-3-chloronitrobenzene with SnCl2·2H2O (4 equiv) in ethanol/water.
- Adjusting pH to precipitate the aniline hydrochloride.
- Neutralizing with NaOH to isolate 4-benzyloxy-3-chloroaniline.
Key Parameters:
| Parameter | Value |
|---|---|
| Reducing Agent | SnCl2·2H2O |
| Solvent | Ethanol/water |
| Reaction Time | 1 hour |
| Yield | 99% |
The free base is subsequently protected via Boc anhydride under standard conditions.
Comparative Analysis of Methods
Yield and Scalability
- Reductive Amination : Limited scalability due to prolonged reaction times.
- Boc Protection (Alkaline) : High yields (80–98%) and scalability, ideal for kilogram-scale production.
- Solvent-Free Catalysis : Moderate yields but environmentally favorable.
- Nitro Reduction Route : Near-quantitative yields but requires handling toxic tin residues.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromonitromethane, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
Major products formed from these reactions include functionalized hydroxamic acids, amines, and substituted carbamates. These products are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(benzyloxy)phenyl]carbamate involves its ability to participate in intramolecular cyclization reactions. This property allows it to form functionalized cyclic hydroxamic acids, which can interact with various molecular targets, including enzymes and receptors. The compound’s reactivity is influenced by the presence of the tert-butyl and benzyloxy groups, which enhance its stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate
- Structural Features : Contains a prop-2-ynyloxy (–O–C≡CH) substituent and a hydroxybenzyl group. The triple bond in the propynyloxy group increases reactivity toward click chemistry (e.g., Huisgen cycloaddition), unlike the benzyloxy group in the parent compound .
- Crystallographic Data: X-ray studies reveal bond angles (e.g., C–O–C = 116.8°) and torsional strain (C7–C4–C5–C6 = 178.3°), indicating a planar aromatic system with minor steric hindrance .
- Applications : Used in click chemistry-based drug discovery due to the alkyne functionality .
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate
- Structural Features : Replaces the phenyl ring with a naphthalene system, enhancing aromaticity and hydrophobicity (logP = 5.2 vs. ~3.5 for phenyl analogs) .
- Physicochemical Properties : Higher molecular weight (405.92 g/mol) and topological polar surface area (47.6 Ų) reduce aqueous solubility compared to the parent compound .
- Applications: Potential use in fluorescent probes due to naphthalene’s π-stacking capabilities .
tert-Butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate
- Reactivity : The hydrazinecarbonyl (–CONHNH₂) group is a potent nucleophile, enabling conjugation with ketones or aldehydes, unlike the inert benzyloxy group .
- Synthetic Utility : Employed in hydrazone formation for bioconjugation or polymer chemistry .
tert-Butyl (4-(methylsulfonyl)phenyl)carbamate
- Electronic Effects : The methylsulfonyl (–SO₂CH₃) group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta positions. This contrasts with the electron-donating benzyloxy group .
Biological Activity
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate is a compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.
This compound is classified as a carbamate derivative. Its structure features a tert-butyl group, a benzyloxy substituent, and a phenyl ring, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to the active sites of target enzymes, resulting in the formation of stable enzyme-inhibitor complexes. This inhibition can occur through various mechanisms:
- Competitive Inhibition : The compound competes with the substrate for binding to the enzyme's active site.
- Non-competitive Inhibition : The compound binds to an allosteric site, altering enzyme activity without competing with the substrate.
- Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from proceeding.
Enzyme Inhibition Studies
Research indicates that this compound is effective in inhibiting specific enzymes critical for various biochemical pathways. For instance, studies have shown its application in understanding protein-ligand interactions and enzyme kinetics.
- Enzyme Inhibition Profiles :
- Target Enzymes : Various enzymes such as acetylcholinesterase and butyrylcholinesterase have been studied for their interaction with this compound.
- IC50 Values : The inhibitory concentration (IC50) values for different target enzymes have been reported, showcasing its potency as an inhibitor.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.45 |
| Butyrylcholinesterase | 0.32 |
- Case Studies :
- A study demonstrated that the compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .
- Another investigation focused on the anti-inflammatory properties of related carbamate derivatives, revealing that modifications to the structure could enhance biological activity .
Comparative Analysis
When compared to similar compounds such as tert-butyl N-(benzyloxy)carbamate and tert-butyl N-(phenyl)carbamate, this compound exhibits unique reactivity due to its specific functional groups. This differentiation allows it to engage in distinct interactions with biological targets.
| Compound | Biological Activity |
|---|---|
| This compound | Potent enzyme inhibitor |
| Tert-butyl N-(benzyloxy)carbamate | Moderate anti-inflammatory effects |
| Tert-butyl N-(phenyl)carbamate | Limited enzyme inhibition |
Applications in Medicinal Chemistry
The potential therapeutic applications of this compound are significant. Its ability to inhibit key enzymes makes it a candidate for drug development aimed at conditions such as Alzheimer's disease and other neurological disorders. Additionally, ongoing research focuses on optimizing its structure to enhance efficacy and reduce side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[4-(benzyloxy)phenyl]carbamate, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a 4-(benzyloxy)aniline derivative using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:
Amino Protection : React 4-(benzyloxy)aniline with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures).
- Critical Parameters : Excess Boc anhydride (1.2–1.5 equiv) and reaction times (12–24 hours) ensure complete conversion. Side reactions (e.g., over-Boc protection) are minimized by controlled stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the tert-butyl group (singlet at ~1.3–1.4 ppm for 9H) and benzyloxy aromatic protons (distinct coupling patterns at 6.8–7.5 ppm). The carbamate carbonyl appears at ~155–160 ppm in 13C NMR .
- HPLC-MS : Verify purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and monitor molecular ion peaks ([M+H]+ expected at m/z ~328–330) .
- FT-IR : Identify carbamate C=O stretching (~1700–1750 cm⁻¹) and N-H absorption (~3350 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N2). Avoid prolonged exposure to moisture or acidic/basic vapors, which can hydrolyze the carbamate .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
Reproduce Conditions : Systematically replicate literature procedures while controlling variables (e.g., solvent purity, inert atmosphere).
Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve ambiguities in aromatic proton assignments. Single-crystal X-ray diffraction (if crystallizable) provides definitive structural confirmation .
Reaction Monitoring : Employ in-situ FT-IR or LC-MS to track intermediate formation and identify side products (e.g., de-Boc derivatives) .
Q. What is the mechanistic role of the benzyloxy substituent in influencing reactivity during downstream derivatization?
- Methodological Answer :
- Electronic Effects : The benzyloxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution (e.g., nitration, halogenation), but steric hindrance may limit access to the para position.
- Case Study : In kinase inhibitor synthesis, the benzyloxy group enhances solubility and modulates binding affinity to hydrophobic pockets. Computational modeling (DFT) can predict substituent effects on reaction pathways .
Q. How can researchers optimize the compound’s stability in protic solvents for biological assays?
- Methodological Answer :
Solvent Screening : Test stability in DMSO, ethanol, and PBS buffers (pH 7.4) via HPLC over 24–72 hours.
Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to mitigate hydrolysis.
Prodrug Design : Replace the tert-butyl group with enzymatically cleavable moieties (e.g., p-nitrobenzyl) for controlled release in cellular environments .
Q. What strategies are effective for incorporating this compound into multi-step syntheses of complex heterocycles?
- Methodological Answer :
- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the benzyloxy-substituted phenyl ring. Optimize catalyst systems (e.g., Pd(PPh3)4, SPhos) for high yields .
- Deprotection-Reprotection : Cleave the Boc group with TFA/DCM (1:1) and install alternative protecting groups (e.g., Fmoc) for peptide coupling .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s thermal stability be addressed?
- Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify melting points (reported 103–106°C) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C).
- Controlled Replicates : Compare results across multiple labs using standardized protocols. Discrepancies may arise from impurities or polymorphic forms .
Applications in Academic Research
Q. How is this compound utilized as a building block in medicinal chemistry research?
- Methodological Answer :
- Kinase Inhibitor Scaffolds : The benzyloxy phenyl carbamate serves as a core structure for p38 MAP kinase inhibitors. Replace the tert-butyl group with fluorinated or heterocyclic moieties to enhance selectivity .
- Bioconjugation : Functionalize the carbamate nitrogen with PEG linkers or fluorescent tags for targeted drug delivery studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
